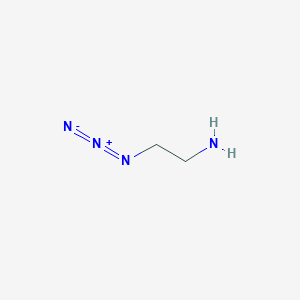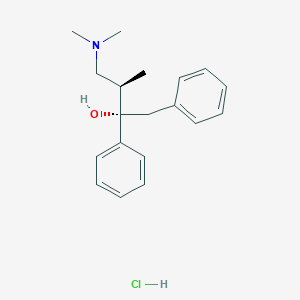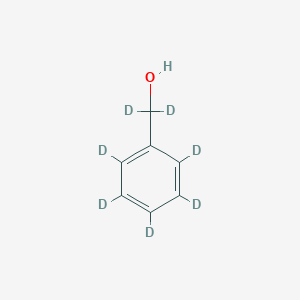
Benzyl-d7 alcohol
Vue d'ensemble
Description
Benzyl-d7 alcohol, also known as Benzenemethanol-d7, is a deuterium-labeled version of Benzyl alcohol . It is an aromatic alcohol and appears as a colorless liquid with a mild pleasant aromatic odor .
Synthesis Analysis
Benzyl alcohol, the non-deuterated form, has been synthesized through the selective hydrogenation of benzaldehyde . This process involves the use of Pd-based catalysts on different support groups such as activated carbon, alumina, and clinoptilolite . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) has been found to enhance the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .Molecular Structure Analysis
The linear formula for Benzyl-d7 alcohol is C6D5CD2OH . Its molecular weight is 115.18 . The SMILES string representation is [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])O .Chemical Reactions Analysis
Benzyl alcohol, the non-deuterated form, has been used in the production of pharmaceuticals, inks, paints, and lacquers through the selective hydrogenation of benzaldehyde . This reaction has been optimized using Pd-based catalysts on different support groups .Physical And Chemical Properties Analysis
Benzyl-d7 alcohol has a refractive index of 1.537 (lit.), a boiling point of 203-205 °C (lit.), a melting point of -16–13 °C (lit.), and a density of 1.113 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Benzyl Alcohol
- Scientific Field : Chemical Engineering
- Application Summary : Benzyl alcohol is produced through the selective hydrogenation of benzaldehyde, an environmentally friendly industrial process . It is an important feedstock for the synthesis of pharmaceuticals and is used as a solvent for inks, paints, and lacquers .
- Methods of Application : The process involves the use of Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite). The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) enhances the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .
- Results or Outcomes : The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity .
Synthesis of Multimetal and Doped Metal Oxides
- Scientific Field : Material Science
- Application Summary : The “benzyl alcohol route” is a versatile method for the synthesis of multimetal and doped metal oxides . Some materials synthesized this way have not been accessible by other solution syntheses and could only be obtained through solid state reactions .
- Methods of Application : The exact methods of application are not specified in the source, but it mentions the use of the “benzyl alcohol route” for the synthesis .
- Results or Outcomes : The results or outcomes are not specified in the source .
Use as a Preservative
- Scientific Field : Pharmaceuticals
- Application Summary : Benzyl alcohol is a useful preservative, particularly in pharmaceutical applications .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Safety And Hazards
Benzyl-d7 alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Orientations Futures
While specific future directions for Benzyl-d7 alcohol were not found, the synthesis of Benzyl alcohol, its non-deuterated form, is a topic of ongoing research. Recent studies are focused on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde .
Propriétés
IUPAC Name |
dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583638 | |
| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-d7 alcohol | |
CAS RN |
71258-23-6 | |
| Record name | (~2~H_5_)Phenyl(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71258-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



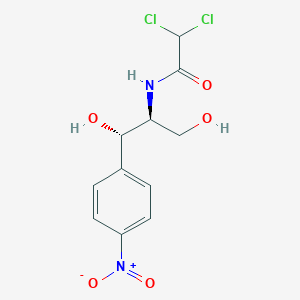
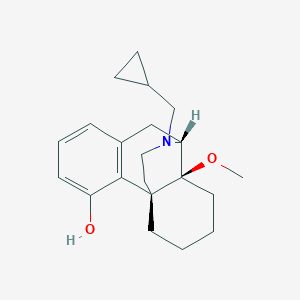

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)




![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
